molecular formula C23H25FN2O2 B6129284 1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide

1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide

Cat. No. B6129284
M. Wt: 380.5 g/mol
InChI Key: ISILGTRWLVONII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This compound has been studied for its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety.

Mechanism of Action

1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide increases the levels of GABA in the brain, which can help to reduce seizures and anxiety.
Biochemical and Physiological Effects:
1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide has been shown to increase GABA levels in the brain, which can help to reduce seizures and anxiety. Additionally, 1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

One advantage of 1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide is its potency and selectivity for GABA-AT inhibition. Additionally, 1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide has been shown to have good oral bioavailability and brain penetration. However, one limitation of 1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide is its relatively short half-life, which may limit its therapeutic efficacy.

Future Directions

For research on 1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide could include further preclinical studies to investigate its potential therapeutic applications in the treatment of neurological disorders such as epilepsy, addiction, and anxiety. Additionally, clinical trials could be conducted to evaluate the safety and efficacy of 1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide in humans. Finally, further studies could be conducted to investigate the potential for 1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide to be used in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide involves several steps, starting with the reaction of cyclobutylamine with ethyl chloroformate to form N-cyclobutyl carbamate. This intermediate is then reacted with 4'-fluoro-3-biphenylcarboxylic acid to form N-(4'-fluoro-3-biphenylyl)-N-cyclobutyl carbamate. The final step involves the reaction of this intermediate with piperidine-3-carboxylic acid to form 1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide.

Scientific Research Applications

1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. In preclinical studies, 1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide has been shown to increase GABA levels in the brain, which can help to reduce seizures and anxiety. Additionally, 1-(cyclobutylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

1-(cyclobutanecarbonyl)-N-[3-(4-fluorophenyl)phenyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O2/c24-20-11-9-16(10-12-20)18-6-2-8-21(14-18)25-22(27)19-7-3-13-26(15-19)23(28)17-4-1-5-17/h2,6,8-12,14,17,19H,1,3-5,7,13,15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISILGTRWLVONII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCCC(C2)C(=O)NC3=CC=CC(=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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